molecular formula C24H28N2O5 B15283781 2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one

2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B15283781
M. Wt: 424.5 g/mol
InChI Key: HQSVJEUDXNOCNK-FYJGNVAPSA-N
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Description

2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, methoxy groups, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one typically involves multiple steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction may involve catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the benzylidene linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzylidene linkage can be reduced to form the corresponding benzyl derivative.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its benzofuran core and piperazine moiety make it distinct from other similar compounds, providing a unique scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C24H28N2O5/c1-15-11-18(27)17(14-26-9-7-25(2)8-10-26)24-22(15)23(28)21(31-24)13-16-5-6-19(29-3)20(12-16)30-4/h5-6,11-13,27H,7-10,14H2,1-4H3/b21-13+

InChI Key

HQSVJEUDXNOCNK-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/O2)CN4CCN(CC4)C)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)CN4CCN(CC4)C)O

Origin of Product

United States

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